![molecular formula C18H15N5O2 B2407600 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034325-66-9](/img/structure/B2407600.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

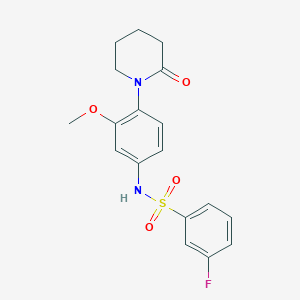

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also contains an indolizine ring, which is a fused ring system consisting of a pyridine ring and a pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The electronic and steric properties of these groups would likely have a significant impact on the compound’s overall structure and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazine and indolizine rings, as well as the carboxamide group. The triazine ring is known to participate in various reactions, including substitutions and additions . The indolizine ring could also be involved in various reactions, depending on the substitution pattern and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用

Synthetic Approaches and Biological Activities

Synthetic methodologies have been developed to create indolizine derivatives due to their promising biological activities. For instance, the synthesis of indolizine carboxamide derivatives has been achieved through one-pot domino reactions involving isocyanides and aldehydes, demonstrating a versatile approach to accessing structurally diverse compounds with potential biological applications (Ziyaadini et al., 2011).

Compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide, such as indolizine and triazine derivatives, have been explored for various biological activities. These activities include anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties (Mahanthesha et al., 2022). The broad spectrum of biological activities associated with these compounds highlights their potential in developing novel therapeutic agents.

Potential in Drug Discovery

The structural features of indolizine and triazine compounds allow for significant interaction with biological targets, making them valuable scaffolds in drug discovery. Molecular docking studies have supported the in vitro anticancer activity of these molecules, suggesting their utility in designing drugs with specific biological actions (Mahanthesha et al., 2022). Furthermore, novel synthesis approaches for indolizine amides for application to tropical diseases have been developed, demonstrating the adaptability of these compounds in addressing various health challenges (Zhang et al., 2014).

作用機序

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This compound exhibits a mixed-type inhibition mode against AChE, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially contributing to its therapeutic effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMLGGQZTCLVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2407523.png)

![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)

![N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide](/img/structure/B2407532.png)

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2407539.png)